1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
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Description
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C16H13BrO3S and its molecular weight is 365.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, further used to prepare diastereomeric sulfoxides and dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes. These complexes are synthesized through the reaction with rhodium trichloride, indicating its significance in creating planar chiral bidentate complexes in organometallic chemistry (Baker et al., 2012).
Chemical Synthesis and Compound Formation
- The compound is used in the formation of N-Substituted Derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones, illustrating its role in creating complex heterocyclic structures with potential applications in pharmaceutical and chemical industries (Vardanyan et al., 2021).
Organic Impurity Profiling
- It is used in the study of organic impurity profiling of methylone and intermediate compounds synthesized from catechol. This indicates its role in forensic chemistry and toxicology, especially in the context of impurity profiling and analysis of synthetic pathways (Heather et al., 2017).
Synthesis of Biological Agents
- It is utilized in the synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing its involvement in creating compounds with potential antimicrobial and analgesic activities, indicating its application in medicinal chemistry (Venkatesh et al., 2010).
Creation of Novel Organic Compounds
- The compound serves as a precursor in the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus, demonstrating its importance in organic synthesis and compound design for varied applications (Chauhan et al., 2008).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRLOVVUKJAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-38-6 |
Source
|
Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-((4-BROMOPHENYL)THIO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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